molecular formula C12H11Cl2N B1302631 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 854234-49-4

3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No.: B1302631
CAS No.: 854234-49-4
M. Wt: 240.12 g/mol
InChI Key: JEOZJBKHTNUXSQ-UHFFFAOYSA-N
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Description

3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chlorine atom at the 3’ position and an amine group at the 3 position of the biphenyl structure. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride typically involves a multi-step process. One common method starts with the chlorination of biphenyl to introduce the chlorine atom at the desired position. This is followed by nitration to introduce a nitro group, which is then reduced to an amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of eco-friendly solvents and catalysts, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution of the chlorine atom can introduce various functional groups, such as methoxy or tert-butyl groups .

Scientific Research Applications

3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride is unique due to the specific positioning of the chlorine and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-chlorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOZJBKHTNUXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373895
Record name 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854234-49-4
Record name 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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